molecular formula C4H9Cl2N B1602662 cis-4-Chloro-2-butenylamine hydrochloride CAS No. 7153-66-4

cis-4-Chloro-2-butenylamine hydrochloride

Cat. No. B1602662
CAS RN: 7153-66-4
M. Wt: 142.02 g/mol
InChI Key: ZGCNYBMDGKVWFH-ODZAUARKSA-N
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Description

Cis-4-Chloro-2-butenylamine hydrochloride is an alkenyl amine derivative . It is an organic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of cis-4-Chloro-2-butenylamine hydrochloride is C4H8ClN·HCl . It has an average mass of 142.027 Da and a monoisotopic mass of 141.011200 Da .


Physical And Chemical Properties Analysis

The melting point of cis-4-Chloro-2-butenylamine hydrochloride is 125-131 °C (lit.) . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Agriculture and Biology : Sugiyama et al. (1978) discussed the synthesis of 2-Methylthio-Trans-ribosylzeatin, highlighting the use of cis isomers in the process. This study showcases the application in agricultural and biological chemistry (Sugiyama, Imura, & Hashizume, 1978).

  • Chemical Isomerization : Musolino et al. (2005) investigated the isomerization reaction of cis-2-butene-1,4-diol, highlighting the role of cis compounds in facilitating these reactions. This research contributes to understanding chemical processes in catalysis (Musolino, Apa, Donato, & Pietropaolo, 2005).

Biochemical Research

  • Cancer Research : Zhu et al. (2005) studied the hydrolysis process of cis-amminedichlorocyclohexylamineplatinum(II), an anticancer drug. Their work provides insights into the activation and reaction mechanisms of platinum-based drugs (Zhu, Raber, & Eriksson, 2005).

  • Alzheimer's Disease : Silva et al. (2016) utilized luminescent Ru(II) Phenanthroline complexes, including cis variants, for real-time imaging of Aβ self-aggregation, relevant to Alzheimer's disease research (Silva et al., 2016).

Environmental Chemistry

  • Environmental Metabolism : Evans et al. (1971) explored the bacterial metabolism of 4-chlorophenoxyacetate, discussing the role of cis-trans isomerization in environmental biochemistry (Evans, Smith, Moss, & Fernley, 1971).

  • Photo-Oxidation Studies : Álvarez et al. (2007) confirmed the dicarbonyl route in the photo-oxidation of toluene and benzene, highlighting the role of cis isomers in these processes (Gómez Álvarez et al., 2007).

Safety And Hazards

Cis-4-Chloro-2-butenylamine hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(Z)-4-chlorobut-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNYBMDGKVWFH-ODZAUARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Chloro-2-butenylamine hydrochloride

CAS RN

7153-66-4
Record name 7153-66-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-4-Chloro-2-butenylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, SD Lepore - Tetrahedron letters, 2002 - Elsevier
… -3-buten-1-ol, cis-4-chloro-2-butenylamine hydrochloride, 4-chlorostyrene, 2-cyclopenten-1-… All led to positive results except cis-4-chloro-2-butenylamine hydrochloride due to solubility …
Number of citations: 19 www.sciencedirect.com

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